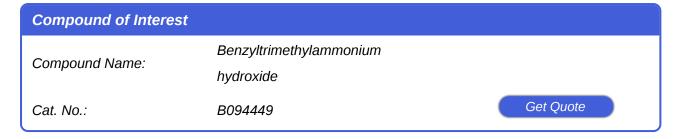


Degradation of Benzyltrimethylammonium Hydroxide: A DFT and Experimental Comparison

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For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of **Benzyltrimethylammonium Hydroxide** Degradation Pathways and Stability.

This guide provides a comparative analysis of the degradation pathways of **Benzyltrimethylammonium hydroxide** (BTAH), a compound widely used in organic synthesis and as a phase-transfer catalyst. The stability of BTAH is a critical factor in its application, and understanding its degradation mechanisms is paramount for process optimization and safety. This document synthesizes findings from Density Functional Theory (DFT) studies and experimental investigations to offer a comprehensive overview of BTAH's stability and degradation kinetics.

Executive Summary

Benzyltrimethylammonium hydroxide primarily degrades through two competing pathways: nucleophilic substitution (S_n2) and Hofmann elimination. DFT studies consistently predict that the S_n2 reaction at the benzylic carbon is the most favorable degradation route, exhibiting a lower activation energy barrier compared to attack at the methyl groups or Hofmann elimination. Experimental data supports these theoretical findings, with degradation studies showing that BTAH is reasonably stable at moderate temperatures but degrades at elevated temperatures, with a half-life of approximately four years at 80°C. This guide presents the quantitative data from both theoretical and experimental studies, details the methodologies employed, and provides visual representations of the degradation pathways.



Data Presentation

Theoretical Degradation Pathways of Benzyltrimethylammonium (BTMA+) by DFT

The following table summarizes the calculated activation energies (ΔG^{\ddagger}) and reaction energies (ΔE_r) for the primary degradation pathways of the Benzyltrimethylammonium cation (BTMA+) in the presence of a hydroxide ion.

Degradation Pathway	Reaction	Activation Energy (ΔG‡) (kcal/mol)	Reaction Energy (ΔE _r) (kJ/mol)	Reference
S _n 2 Nucleophilic Substitution	Attack at Benzyl Carbon	17.0 - 23.0	-124.72 (at HL 0)	[1][2]
Attack at Methyl Carbon	Higher than Benzyl S₁2	-	[2]	
Hofmann Elimination	β-hydrogen abstraction	12.8 (for Ethyltrimethylam monium)	-	[2]
Ylide Formation	α-hydrogen abstraction	Similar to S₁2	Feasible side reactions	[2]

HL refers to the hydration level, with HL 0 indicating no explicit water molecules in the calculation.

Experimental Degradation of Benzyltrimethylammonium Hydroxide

Experimental studies have quantified the degradation rates of BTAH under various conditions.



Temperature (°C)	Concentration	Half-life	Reference
80	0.1M BTMA in 2M KOH	~4 years	[1][3]
120	0.1M BTMA in 2M KOH	-	[3]
140	0.1M BTMA in 2M KOH	-	[3]
160	0.1M BTMA in 2M KOH	-	[3]

Comparison with Alternative Quaternary Ammonium Cations

DFT studies have also compared the stability of BTMA⁺ with other quaternary ammonium (QA) head groups used in applications such as anion exchange membranes.

Quaternary Ammonium Cation	Relative Alkaline Stability (from DFT)	Reference
Pyridinium	Less Stable than BTMA+	[1]
1,4-diazabicyclo[2.2.2]octane (DABCO)	Similar to BTMA+	[1]
n-methyl piperidinium	More Stable than BTMA+	[1]
Guanidinium	More Stable than BTMA+	[1]
Trimethylhexylammonium (TMHA)	More Stable than BTMA+	[1]

Experimental and Computational Protocols DFT Computational Methodology



The theoretical data presented in this guide is primarily derived from DFT calculations. A common computational protocol used in these studies is as follows:

- Software: Gaussian 09 or similar quantum chemistry packages.
- Functional: B3LYP hybrid functional.
- Basis Set: 6-311++g(2d,p) or similar Pople-style basis set.
- Solvation Model: Implicit solvation models such as the Polarizable Continuum Model (PCM) are often used to simulate the solvent environment (e.g., water or DMSO). In some cases, explicit water molecules are included to model the hydration shell around the hydroxide ion.
 [1]
- Transition State Search: Transition states for the degradation reactions are located using
 methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of
 the transition state is confirmed by the presence of a single imaginary frequency in the
 vibrational analysis.

Experimental Degradation Kinetics Protocol

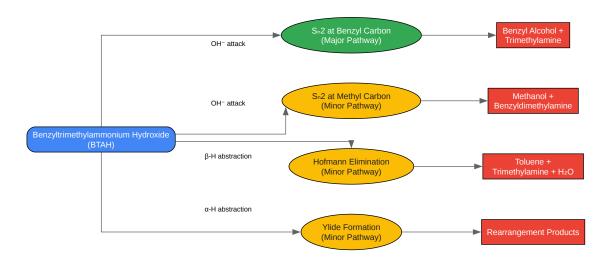
The experimental data on BTAH degradation was obtained through the following general procedure:

- Sample Preparation: Solutions of BTAH in a potassium hydroxide (KOH) solution (e.g., 2M) are prepared at various concentrations (e.g., 0.01M to 1M).[4]
- Degradation Study: The solutions are sealed in Teflon-lined stainless steel reactors and placed in a preheated oven at specific temperatures (e.g., 80°C, 120°C, 140°C, 160°C).[3][4]
- Analysis: At predetermined time intervals, the reactors are quenched, and the concentration
 of BTAH is quantified using ¹H NMR spectroscopy by integrating the characteristic peaks of
 the aromatic, benzyl, and trimethyl protons.[3][4]
- Data Analysis: Degradation rates and half-lives are calculated from the change in BTAH concentration over time.



Degradation Pathway Visualizations

The following diagrams illustrate the key degradation pathways of **Benzyltrimethylammonium hydroxide** as determined by DFT studies.



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Figure 1: Competing degradation pathways of **Benzyltrimethylammonium hydroxide**.





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Figure 2: Energy profile for the S_n2 degradation at the benzylic carbon.

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